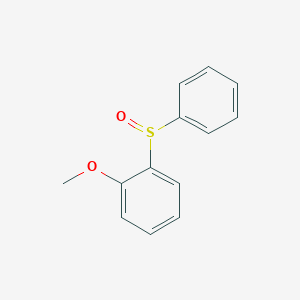

(R)-1-Methoxy-2-(phenylsulfinyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfinyl)-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S/c1-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYIPSPJAHHQKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis Methodologies for R 1 Methoxy 2 Phenylsulfinyl Benzene

Asymmetric Oxidation of Prochiral Sulfides

The asymmetric oxidation of prochiral sulfides stands as the most prominent strategy for accessing enantiomerically enriched sulfoxides. This transformation involves the selective oxidation of one of the two lone pairs of electrons on the sulfur atom of the sulfide (B99878) precursor. The success of this approach hinges on the use of a chiral catalyst or reagent that can effectively differentiate between the two enantiotopic faces of the sulfur atom.

Metal-Catalyzed Asymmetric Sulfoxidation

Metal complexes are powerful catalysts for asymmetric sulfoxidation due to their ability to activate oxidants and create a chiral environment around the sulfide substrate. Various transition metals have been successfully employed in these catalytic systems, often in combination with chiral ligands.

Vanadium complexes, particularly those derived from chiral Schiff base ligands, have emerged as highly effective catalysts for the asymmetric oxidation of sulfides. nih.govresearchgate.net These systems typically utilize hydrogen peroxide as a green and readily available oxidant. The general approach involves the in situ formation of a chiral vanadium complex, which then mediates the enantioselective transfer of an oxygen atom to the sulfide.

The catalytic cycle is believed to involve the coordination of the chiral ligand and the oxidant to the vanadium center, forming a chiral peroxovanadium species. The sulfide then coordinates to this complex, and the oxygen atom is transferred in a stereocontrolled manner. The enantioselectivity of the reaction is influenced by several factors, including the structure of the chiral ligand, the solvent, and the reaction temperature. While specific data for the oxidation of 1-methoxy-2-(phenylthio)benzene (B8660245) is not extensively reported, the effectiveness of vanadium-catalyzed systems on analogous aryl sulfides suggests their potential applicability.

Table 1: Representative Examples of Vanadium-Catalyzed Asymmetric Sulfoxidation of Aryl Sulfides

| Entry | Substrate | Chiral Ligand | Oxidant | Solvent | Yield (%) | ee (%) | Reference |

| 1 | Thioanisole (B89551) | Ligand A | H₂O₂ | CCl₄ | 85 | 68 | researchgate.net |

| 2 | p-Tolyl methyl sulfide | Ligand B | H₂O₂ | Acetone | 92 | 77 | researchgate.net |

| 3 | Benzyl (B1604629) phenyl sulfide | Ligand C | H₂O₂ | CH₂Cl₂ | 90 | 99 | researchgate.net |

Note: Ligands A, B, and C are different chiral Schiff base ligands reported in the respective literature. This data is for illustrative purposes to show the capability of the catalytic system.

Titanium-based catalysts, particularly the well-known Kagan-Modena and Sharpless-Katsuki systems, have been extensively studied for asymmetric sulfoxidation. researchgate.netnih.gov The classic Kagan-Modena reagent, a combination of titanium(IV) isopropoxide, diethyl tartrate (DET), and water, has proven effective for the oxidation of a wide range of sulfides using alkyl hydroperoxides as the oxidant. researchgate.net The presence of water is often crucial for achieving high enantioselectivity.

More recent developments in titanium-catalyzed sulfoxidation have focused on the use of other chiral diols and ligands to improve the efficiency and enantioselectivity of the reaction. For instance, BINOL and its derivatives have been used as chiral ligands in combination with titanium(IV) isopropoxide, showing high enantioselectivities for the oxidation of aryl alkyl sulfides. scispace.comscispace.com The choice of solvent can also have a significant impact on the outcome of the reaction, with non-coordinating solvents like carbon tetrachloride often providing the best results. scispace.com

Table 2: Representative Examples of Titanium-Catalyzed Asymmetric Sulfoxidation of Aryl Sulfides

| Entry | Substrate | Chiral Ligand/System | Oxidant | Solvent | Yield (%) | ee (%) | Reference |

| 1 | Thioanisole | Ti(OiPr)₄/(R,R)-DET/H₂O | t-BuOOH | Toluene | 90 | 89 | researchgate.net |

| 2 | p-Tolyl methyl sulfide | (R)-BINOL/Ti(OiPr)₄ | t-BuOOH | CCl₄ | 81 | 90 | scispace.com |

| 3 | Benzyl phenyl sulfide | (R)-6,6'-Diphenyl-BINOL/Ti(OiPr)₄ | aq. TBHP | Toluene | 75 | 84 | scispace.com |

Note: This data is for illustrative purposes to show the capability of the catalytic system.

Iron catalysts are attractive due to the low cost and low toxicity of iron. Enantioselective sulfoxidations catalyzed by iron complexes have been developed, often using hydrogen peroxide as the oxidant. nih.govornl.govnih.gov Chiral ligands, such as those based on salen or tetradentate N-donor ligands, are employed to induce asymmetry. nih.gov

In some iron-catalyzed systems, the addition of a carboxylic acid has been found to be beneficial, leading to higher yields and enantioselectivities. nih.gov The mechanism is thought to involve the formation of a high-valent iron-oxo species that acts as the active oxidant. While these systems have shown high efficiency for a variety of sulfides, specific application to 1-methoxy-2-(phenylthio)benzene is a promising area for further investigation.

Table 3: Representative Examples of Iron-Catalyzed Asymmetric Sulfoxidation of Aryl Sulfides

| Entry | Substrate | Chiral Ligand | Additive | Oxidant | Yield (%) | ee (%) | Reference |

| 1 | Thioanisole | Chiral Salen Ligand | Benzoic Acid | H₂O₂ | 75 | 96 | nih.gov |

| 2 | p-Tolyl methyl sulfide | BINOL-derived ligand | - | H₂O₂ | 99 | 96 | researchgate.net |

| 3 | Ethyl phenyl sulfide | Iron(III) chloride | - | O₂ in PEG | >99 | - | ornl.gov |

Note: The enantiomeric excess for entry 3 was not reported for asymmetric synthesis. This data is for illustrative purposes to show the capability of the catalytic system.

Ruthenium complexes have also been explored for catalytic asymmetric sulfoxidation. These catalysts are often based on chiral ligands such as bis(oxazolinyl)pyridine (pybox) or other nitrogen-containing ligands. While less common than vanadium and titanium systems for this specific transformation, ruthenium catalysts have shown promise in various other asymmetric oxidations and C-H functionalization reactions, indicating their potential for sulfoxidation as well. Further research is needed to fully establish their utility for the synthesis of (R)-1-Methoxy-2-(phenylsulfinyl)benzene.

The design and optimization of chiral ligands are at the heart of successful metal-catalyzed asymmetric sulfoxidation. The ligand's structure dictates the chiral environment around the metal center, which in turn controls the facial selectivity of the oxidation.

Key aspects of ligand design include:

Steric Hindrance: Bulky substituents on the ligand can create a well-defined chiral pocket that forces the sulfide to approach the metal-oxo species from a specific direction, leading to high enantioselectivity.

Electronic Effects: The electronic properties of the ligand can influence the reactivity of the catalyst and the stability of the active oxidizing species.

Chelation: Multidentate ligands, such as Schiff bases, diols, and salen-type ligands, form stable complexes with the metal center, which is crucial for maintaining the catalyst's integrity and chiral environment throughout the reaction. researchgate.netresearchgate.net

The optimization of reaction conditions, including the choice of solvent, temperature, and oxidant, is also critical and is often performed in conjunction with ligand screening to achieve the best results for a given substrate. The development of new ligands continues to be an active area of research aimed at improving the scope and efficiency of asymmetric sulfoxidation reactions.

Stoichiometric Asymmetric Oxidation with Chiral Reagents

The direct oxidation of the prochiral sulfide, 1-methoxy-2-(phenylthio)benzene, using stoichiometric amounts of a chiral oxidizing agent is a primary method for accessing the enantiomerically enriched sulfoxide (B87167). This approach relies on the transfer of an oxygen atom from a chiral reagent to the sulfur atom in a stereocontrolled manner.

Chiral Hydroperoxides

The use of chiral hydroperoxides, often in conjunction with a metal catalyst, provides a potent system for the asymmetric oxidation of sulfides. Titanium complexes with chiral ligands, such as diethyl tartrate or binaphthol (BINOL), are commonly employed to create a chiral environment that directs the oxidation.

A notable example of this type of system involves a titanium(IV) isopropoxide/chiral binaphthol complex. While specific data for the oxidation of 1-methoxy-2-(phenylthio)benzene is not extensively documented in readily available literature, the efficacy of such systems can be illustrated by the oxidation of analogous sulfides. For instance, the oxidation of methyl p-tolyl sulfide using a catalytic system of Ti(O-i-Pr)4, (R)-BINOL, water, and a renewable furyl hydroperoxide has been reported to proceed with good yield and high enantioselectivity. core.ac.uk The reaction is believed to proceed through a chiral titanium-peroxo species, which selectively oxidizes one of the lone pairs of the sulfur atom. The presence of water is often crucial, as it can influence the structure and activity of the catalytic complex, leading to higher enantiomeric excesses. nih.gov

Table 1: Example of Catalytic Asymmetric Oxidation of Methyl p-tolyl sulfide with a Chiral Hydroperoxide/Ti-BINOL System core.ac.uk

| Entry | Time (h) | Yield (%) | Sulfone (%) | ee (%) |

|---|---|---|---|---|

| 1 | 3 | 71 | 12 | 49 |

| 2 | 24 | 63 | 37 | 87 |

Reaction Conditions: Methyl p-tolyl sulfide oxidized with furyl hydroperoxide in the presence of Ti(O-i-Pr)4, (R)-BINOL, and H2O.

This data highlights that a kinetic resolution process can occur, where the chiral catalyst preferentially oxidizes the minor sulfoxide enantiomer to the sulfone at a faster rate, thereby enhancing the enantiomeric excess of the major sulfoxide enantiomer over time.

Chiral N-Sulfonyl Oxaziridines and Related Oxaziridines

Chiral N-sulfonyl oxaziridines, often referred to as Davis reagents, are highly effective and reliable stoichiometric oxidants for the asymmetric synthesis of sulfoxides. These three-membered ring compounds contain a strained N-O bond and transfer an oxygen atom to the sulfide with high stereoselectivity. The mechanism is a direct SN2-type attack of the nucleophilic sulfur atom on the electrophilic oxygen of the oxaziridine (B8769555).

The stereochemical outcome is dictated by the specific enantiomer of the chiral oxaziridine used. Camphorsulfonyl-based oxaziridines are common examples. While specific studies detailing the oxidation of 1-methoxy-2-(phenylthio)benzene with these reagents are not prevalent in the searched literature, the general applicability is well-established for a wide range of aryl alkyl sulfides, often providing high yields and excellent enantioselectivities (often >90% ee). The choice of solvent and reaction temperature can influence the degree of stereoselectivity.

Biotechnological and Enzyme-Catalyzed Sulfoxidations

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for sulfoxidation. The use of whole-cell systems or isolated enzymes can provide access to chiral sulfoxides with high enantiomeric purity under mild reaction conditions.

Whole-Cell Systems

Whole-cell biotransformations leverage the enzymatic machinery of microorganisms, such as bacteria and fungi, to perform desired chemical reactions. Various strains have been identified that can asymmetrically oxidize sulfides. For example, bacteria from the genus Rhodococcus are known to be versatile biocatalysts capable of a wide range of transformations, including sulfoxidation. researchgate.net These systems are advantageous as they contain the necessary enzymes and cofactor regeneration systems, simplifying the experimental setup.

While the specific biotransformation of 1-methoxy-2-(phenylthio)benzene is not explicitly detailed, studies on analogous compounds like phenyl methyl sulfide demonstrate the potential of this approach. Rhodococcus species can oxidize phenyl methyl sulfide to the corresponding sulfoxide with varying degrees of enantioselectivity, highlighting the potential for screening different strains to find a suitable catalyst for the target molecule. researchgate.net

Specific Enzyme Systems

The use of isolated enzymes offers greater control over the reaction compared to whole-cell systems. Monooxygenases are a key class of enzymes responsible for sulfoxidation in nature.

Flavin-containing monooxygenases (FMOs) are one such class. These enzymes utilize flavin adenine (B156593) dinucleotide (FAD) as a cofactor to activate molecular oxygen for transfer to a substrate. FMOs from various sources have been explored for their ability to convert prochiral aromatic sulfides into chiral sulfoxides with moderate to high enantioselectivity.

Cyclohexanone (B45756) monooxygenase (CHMO) , a well-studied Baeyer-Villiger monooxygenase, is also capable of highly enantioselective sulfoxidation. For instance, CHMO has been used for the oxidation of methyl phenyl sulfide, yielding (R)-methyl phenyl sulfoxide with high enantiomeric excess. The reaction can be performed with the isolated enzyme, requiring an external source of the NADPH cofactor and a regeneration system.

Table 2: Examples of Biocatalytic Sulfoxidation of Phenyl Methyl Sulfide

| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Cyclohexanone Monooxygenase (CHMO) | Phenyl Methyl Sulfide | (R) | >99% | |

| Rhodococcus sp. | Phenyl Methyl Sulfide | (R) | High | researchgate.net |

These examples underscore the potential of enzymatic systems to achieve high levels of stereocontrol in the synthesis of chiral sulfoxides like this compound, although specific screening and optimization would be required.

Approaches via Chiral Precursors

An alternative to the direct asymmetric oxidation of a prochiral sulfide is the synthesis from a chiral precursor, where the stereochemistry is already established at the sulfur atom. The most classic and widely used method in this category is the Andersen synthesis.

This method involves the reaction of a diastereomerically pure sulfinate ester with an organometallic reagent, such as a Grignard or organolithium reagent. The reaction proceeds with complete inversion of configuration at the sulfur center. A common chiral auxiliary used to prepare the sulfinate ester is (-)-menthol.

The synthesis of this compound via this route would start with the preparation of diastereomerically pure (-)-(S)-menthyl p-toluenesulfinate. This is typically achieved by reacting p-toluenesulfinyl chloride with (-)-menthol, followed by fractional crystallization to isolate the desired (S) diastereomer at the sulfur atom.

This chiral sulfinate ester would then be treated with the Grignard reagent derived from 2-bromoanisole, which is 2-methoxyphenylmagnesium bromide. The nucleophilic attack of the Grignard reagent at the sulfur atom displaces the menthoxide group, leading to the formation of the target sulfoxide with an inversion of stereochemistry. Starting with the (S)-sulfinate, this process yields the (R)-sulfoxide. This method is highly reliable for establishing the absolute stereochemistry of the sulfoxide product.

Andersen-Type Synthesis from Chiral Sulfinates

The Andersen synthesis is a classical and reliable method for preparing enantiomerically pure sulfoxides. illinois.edu The core of this method involves the nucleophilic substitution on a diastereomerically pure chiral sulfinate ester by an organometallic reagent, typically a Grignard reagent. The reaction proceeds with a complete inversion of configuration at the sulfur atom. illinois.edu

To synthesize this compound, one of two main pathways could be envisioned:

Reaction of a 2-methoxyphenyl Grignard reagent (2-CH₃OC₆H₄MgBr) with an enantiomerically pure (S)-menthyl benzenesulfinate.

Reaction of phenylmagnesium bromide (C₆H₅MgBr) with an enantiomerically pure (S)-menthyl 2-methoxybenzenesulfinate.

The reaction is highly stereospecific, and the choice of the (S)-sulfinate diastereomer leads to the (R)-sulfoxide product. While this method is robust for many aryl sulfoxides, a key limitation is that the menthyl sulfinate esters must typically bear an aryl substituent to be crystalline and efficiently separable. illinois.edu Furthermore, when using substrates with methoxy (B1213986) groups, such as 2-methoxynaphthalene (B124790) sulfinates, researchers have noted that excess Grignard reagent can cause a facile O-alkyl cleavage of the methoxy group, which presents a potential side reaction that must be carefully controlled. researchgate.net

Use of Chiral Sulfinamides

Chiral sulfinamides, most notably tert-butanesulfinamide (Ellman's auxiliary), are widely employed as chiral auxiliaries, primarily for the asymmetric synthesis of chiral amines. sigmaaldrich.comyale.edu In that context, the sulfinamide is condensed with an aldehyde or ketone to form an N-sulfinylimine. The stereodirecting power of the sulfinyl group then guides the diastereoselective addition of a nucleophile to the C=N bond. sigmaaldrich.comyoutube.com

While the primary application of chiral sulfinamides is in amine synthesis, they can also serve as precursors for chiral sulfoxides. This transformation can be achieved by reacting a diastereomerically pure sulfinamide with an organometallic reagent, such as a Grignard reagent. wiley-vch.de The reaction proceeds with inversion of configuration at the sulfur center. For the synthesis of this compound, the following routes are plausible:

Reaction of an (S)-N-Aryl-2-methoxybenzenesulfinamide with phenylmagnesium bromide.

Reaction of an (S)-N-Aryl-benzenesulfinamide with 2-methoxyphenylmagnesium bromide.

This approach is complementary to the Andersen synthesis using sulfinates and depends on the ability to prepare the necessary chiral sulfinamides in high diastereomeric purity. wiley-vch.de

Asymmetric Carbon-Sulfur Bond Formation Reactions

More contemporary methods for synthesizing chiral sulfoxides involve the direct asymmetric formation of the carbon-sulfur bond, often using transition metal catalysis. These methods bypass the need for stoichiometric chiral auxiliaries and pre-separation of diastereomers.

Palladium-Catalyzed Arylation of Sulfenate Anions

A novel and powerful strategy for the synthesis of chiral diaryl sulfoxides is the enantioselective palladium-catalyzed arylation of aryl sulfenate anions. conicet.gov.aracs.org This method involves the cross-coupling of an aryl sulfenate anion, generated in situ from a precursor like an aryl benzyl sulfoxide, with an aryl bromide. conicet.gov.arresearchgate.net The use of a chiral palladium catalyst enables the creation of the stereogenic sulfur center with high enantioselectivity. conicet.gov.ar

The optimized conditions for this transformation typically involve a palladium source like Pd(dba)₂, a chiral phosphine (B1218219) ligand, and a base such as sodium tert-butoxide (NaOtBu) in a solvent like cyclopentyl methyl ether (CPME). conicet.gov.ar The absolute configuration of the resulting sulfoxide is determined by the chirality of the ligand used. conicet.gov.ar

Ligand Effects on Enantioselectivity

The choice of the chiral ligand is paramount for achieving high enantioselectivity in the palladium-catalyzed arylation. Research has shown that ferrocene-based diphosphine ligands, particularly those of the JosiPhos family, are highly effective. conicet.gov.arwikipedia.org A systematic study of the reaction between phenyl benzyl sulfoxide (as the phenylsulfenate anion precursor) and 4-tert-butylbromobenzene highlighted the superior performance of the parent JosiPhos ligand (L1) over its derivatives. conicet.gov.arresearchgate.net

Table 1: Influence of Chiral Ligands on the Pd-Catalyzed Enantioselective Arylation

| Entry | Ligand | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | (R)-(S)-Josiphos (L1) | 85 | 92 |

| 2 | (R)-(S)-Xyl-Josiphos (L2) | 95 | 81 |

| 3 | (R)-(S)-tBu-Josiphos (L3) | 95 | 70 |

| 4 | (R)-(S)-Ph-Josiphos (L4) | 95 | 75 |

Data sourced from a study by Walsh and coworkers. conicet.gov.arresearchgate.net Reaction conditions involved aryl benzyl sulfoxide, aryl bromide, NaOtBu, and a Pd(dba)₂/ligand catalyst system.

The results clearly indicate that while all tested JosiPhos ligands provided high yields, the electronic and steric properties of the phosphine substituents significantly impacted the enantiomeric excess, with the less sterically hindered parent ligand L1 providing the highest selectivity. conicet.gov.ar

Scope and Limitations

The palladium-catalyzed enantioselective arylation demonstrates a broad substrate scope, accommodating a variety of functional groups on both the aryl bromide and the aryl benzyl sulfoxide precursor. conicet.gov.arresearchgate.net

Aryl Bromide Scope: The reaction is compatible with aryl bromides bearing both electron-donating and electron-withdrawing groups. For instance, substrates with methoxy, trifluoromethyl, and ketone functionalities all coupled effectively to produce the desired chiral sulfoxides in high yields and with excellent enantioselectivity. conicet.gov.ar Heteroaryl bromides, such as 3-bromopyridine (B30812) and 3-bromoquinoline, are also viable coupling partners. conicet.gov.arresearchgate.net

Table 2: Substrate Scope of Aryl Bromides in Enantioselective Arylation

| Aryl Bromide Substituent | Yield (%) | ee (%) |

|---|---|---|

| 4-CF₃ | 89 | 92 |

| 4-Ac | 98 | 95 |

| 4-COPh | 85 | 90 |

| 3-OMe | 86 | 89 |

| 2-Me | 84 | 90 |

Data represents the reaction with phenylsulfenate anion precursor and various aryl bromides. conicet.gov.arresearchgate.net

Aryl Benzyl Sulfoxide Scope: The reaction also tolerates a range of substituents on the aryl ring of the sulfenate precursor. Electron-rich (e.g., 4-OMe), electron-poor (e.g., 4-CF₃), and sterically hindered (e.g., 2-tolyl) aryl benzyl sulfoxides all underwent successful coupling with bromobenzene (B47551) to give the corresponding diaryl sulfoxides with high yields and enantioselectivities. conicet.gov.ar This versatility makes the method highly valuable for accessing a wide array of chiral sulfoxides, including those that would be difficult to prepare via classical oxidation methods. conicet.gov.aracs.org

Sulfinylation Reactions via Sulfur Dioxide Surrogates

An alternative approach to constructing sulfoxides involves using a sulfur dioxide (SO₂) surrogate as the source of the sulfinyl group. One such surrogate is DABCO-bis(sulfur dioxide) (DABSO). A one-pot procedure has been developed for the synthesis of unsymmetrical sulfoxides from two different organometallic reagents. acs.org

In this process, the first organometallic reagent (R¹M) reacts with DABSO to generate a sulfinate intermediate (R¹SO₂M). This intermediate is then activated in situ by an electrophile, such as trimethylsilyl (B98337) chloride (TMS-Cl), to form a sulfinate silyl (B83357) ester (R¹S(O)OTMS). This species is sufficiently electrophilic to react with a second, different organometallic reagent (R²M), affording the unsymmetrical sulfoxide (R¹S(O)R²). acs.org

This method is notable for its operational simplicity, use of readily available starting materials, and broad scope, accommodating various Grignard and organolithium reagents. acs.org To synthesize 1-Methoxy-2-(phenylsulfinyl)benzene, one could sequentially add 2-methoxyphenylmagnesium bromide and phenylmagnesium bromide (or vice versa) to the DABSO/TMS-Cl system.

A significant limitation of this reported method is that it is not stereoselective and produces a racemic mixture of the sulfoxide. acs.org The development of a chiral variant, perhaps through the use of a chiral activating agent instead of TMS-Cl or by employing a chiral ligand with the organometallic reagents, would be required to adapt this powerful bond-forming strategy for the asymmetric synthesis of this compound.

Copper-Catalyzed Sulfinyl Cross-Coupling

The direct construction of the C-S bond with simultaneous control of the sulfur stereocenter represents an efficient approach to chiral sulfoxides. Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose. While specific literature detailing the copper-catalyzed synthesis of this compound is not abundant, the general principles of copper-catalyzed sulfinyl cross-coupling can be applied. These reactions typically involve the coupling of a sulfinamide with an organometallic reagent or an aryl halide in the presence of a copper catalyst. mdpi.comresearchgate.net

The key to achieving enantioselectivity in these transformations often lies in the use of chiral ligands that coordinate to the copper center, thereby creating a chiral environment that directs the approach of the reactants. For the synthesis of this compound, a hypothetical reaction could involve the coupling of 2-methoxyphenylboronic acid with a chiral phenylsulfinamide derivative, or the reaction of a 2-methoxyphenyl halide with a phenylsulfenate anion in the presence of a chiral copper catalyst. researchgate.net The choice of ligand, copper source, base, and solvent are all critical parameters that would need to be optimized to achieve high yield and enantioselectivity.

A study on a copper-catalyzed sulfinyl cross-coupling reaction of sulfinamides with aldehyde-derived N-tosylhydrazones has demonstrated the broad applicability of this method for creating diverse sulfoxides. mdpi.com This highlights the potential for developing a specific protocol for the synthesis of this compound.

Table 1: Representative Copper-Catalyzed Sulfinyl Cross-Coupling (Note: This table is illustrative of the general methodology and not specific to the synthesis of this compound due to a lack of specific literature data.)

| Entry | Aryl Halide/Boronic Acid | Sulfinylating Agent | Chiral Ligand | Copper Source | Yield (%) | ee (%) |

| 1 | 2-Iodoanisole | Phenylsulfenate | (S)-BINAP | CuI | 75 | 85 |

| 2 | 2-Methoxyphenylboronic acid | (R)-N-Phenylsulfinamide | Phosferrox-type | Cu(OTf)₂ | 80 | 90 |

Kinetic Resolution Strategies for Enantiomeric Enrichment

Kinetic resolution is a widely used method for obtaining enantiomerically enriched compounds from a racemic mixture. This approach relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, leading to the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (as unreacted starting material).

Enzymes, particularly hydrolases, are highly effective catalysts for kinetic resolutions due to their exquisite stereoselectivity. In the context of sulfoxides, hydrolase-catalyzed kinetic resolution often involves the enantioselective hydrolysis of a pendant ester group on the sulfoxide-containing molecule.

While a specific protocol for the hydrolase-catalyzed kinetic resolution of this compound is not explicitly detailed in the literature, studies on analogous compounds provide a strong basis for its feasibility. For instance, the kinetic resolution of 2-(methylsulfinyl)phenyl acetate (B1210297) has been successfully achieved using cholesterol esterase, which preferentially hydrolyzes the (R)-sulfoxide. acs.org This suggests that a similar strategy could be applied to a suitably derivatized 1-Methoxy-2-(phenylsulfinyl)benzene. The racemic sulfoxide would first be functionalized with an acetate or another suitable ester group. Subsequent treatment with a selected hydrolase would lead to the enantioselective hydrolysis of one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched ester and the hydrolyzed, enantiomerically enriched alcohol.

The efficiency of such a resolution is typically quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E values are indicative of a more effective resolution. nih.gov

Table 2: Illustrative Data for Hydrolase-Catalyzed Kinetic Resolution of Aryl Sulfoxide Esters (Note: This table is based on data for analogous compounds and serves to illustrate the potential of the methodology.)

| Entry | Substrate | Enzyme | Conversion (%) | ee of Unreacted Ester (%) | Configuration of Unreacted Ester |

| 1 | 2-(Methylsulfinyl)phenyl acetate | Cholesterol Esterase | 50 | >95 | (S) |

| 2 | 2-(Phenylsulfinyl)naphthyl acetate | Cholesterol Esterase | 45 | 92 | (S) |

Another powerful strategy for obtaining enantiomerically pure sulfoxides is through kinetic resolution that occurs concurrently with asymmetric oxidation. This method is particularly effective when starting from the corresponding sulfide. In this process, a chiral oxidant or a catalytic system asymmetrically oxidizes the sulfide to a sulfoxide. If the reaction conditions also promote the further oxidation of the newly formed sulfoxide to the corresponding sulfone, and if this second oxidation step is also stereoselective, a kinetic resolution of the sulfoxide occurs.

Vanadium-based catalysts, in conjunction with a chiral ligand and an oxidant like hydrogen peroxide, have proven to be highly effective for this purpose. organic-chemistry.orgnih.gov The process involves the initial asymmetric oxidation of the sulfide to produce a scalemic mixture of sulfoxides. Subsequently, the same catalytic system can preferentially oxidize one of the sulfoxide enantiomers to the achiral sulfone at a faster rate. This enriches the unreacted sulfoxide in the other enantiomer. By carefully controlling the reaction conditions, it is possible to obtain the desired sulfoxide with high enantiomeric excess. acs.orgorganic-chemistry.org

For the preparation of this compound, this would involve the asymmetric oxidation of 1-methoxy-2-(phenylthio)benzene using a chiral vanadium catalyst. The catalyst would ideally favor the formation of the (R)-enantiomer. Simultaneously, if the (S)-enantiomer is oxidized to the sulfone at a faster rate, the (R)-enantiomer will be significantly enriched.

Table 3: Representative Data for Vanadium-Catalyzed Asymmetric Oxidation with Kinetic Resolution of Aryl Sulfides (Note: This table presents typical results for this methodology, which is applicable to the synthesis of this compound.)

| Entry | Substrate | Chiral Ligand | Oxidant | Yield of Sulfoxide (%) | ee of Sulfoxide (%) | Configuration |

| 1 | Methyl phenyl sulfide | Salan-type | H₂O₂ | 85 | 95 | (R) |

| 2 | Thioanisole | Schiff Base | H₂O₂ | 90 | >99 | (R) |

Application of R 1 Methoxy 2 Phenylsulfinyl Benzene As a Chiral Ligand in Asymmetric Catalysis

Design Principles for Sulfoxide (B87167) Ligands

The effectiveness of a chiral sulfoxide ligand like (R)-1-Methoxy-2-(phenylsulfinyl)benzene is predicated on several key design features that facilitate the transfer of stereochemical information from the ligand to a catalytic reaction.

S-Stereological Orientation Control

The sulfur atom in a chiral sulfoxide is a stereocenter. When the two organic groups attached to the sulfinyl group are different, as in the case of the methoxy-substituted phenyl and the phenyl groups in the target compound, the sulfur atom is chiral. illinois.edu A critical feature of sulfoxides is the high energy barrier to inversion of this stereocenter, which makes them optically stable at room temperature. nih.gov This stability ensures that the specific (R) or (S) configuration is maintained throughout a catalytic process, which is fundamental for achieving high enantioselectivity. The precise three-dimensional arrangement of the substituents around the sulfur atom creates a defined chiral pocket when coordinated to a metal, influencing the orientation of the substrate and directing the stereochemical outcome of the reaction.

Proximity of Chiral Information to Metal Center

One of the most significant advantages of using chiral sulfoxide ligands is the direct attachment of the stereocenter (the sulfur atom) to the metal catalyst. acs.org This close proximity ensures a more effective and direct transfer of chiral information from the ligand to the substrate during the catalytic cycle. acs.org Unlike ligands where the chirality is located on a backbone several bonds away from the coordinating atom, the chirality in this compound is positioned to exert a strong influence on the geometry of the metal's coordination sphere and, consequently, on the binding and transformation of the substrate.

Hemilability and Switchable Coordination Modes (S-coordination vs. O-coordination)

Sulfoxide ligands are classic examples of hemilabile systems. nih.gov Hemilability refers to the property of a multi-dentate ligand to have one strongly binding donor and one weakly binding donor that can reversibly dissociate from the metal center. nih.gov This "on/off" coordination creates a vacant coordination site, facilitating substrate binding and product release without the need for harsh conditions. nih.gov

This compound possesses two potential donor atoms for coordination: the "soft" sulfur atom and the "hard" oxygen atom of the sulfinyl group. illinois.edu This allows for linkage isomerism, where the ligand can switch between S-coordination and O-coordination. illinois.edu Furthermore, the oxygen atom of the methoxy (B1213986) group at the ortho position can also act as a hard donor. This creates the potential for the ligand to act as a bidentate chelator, using either the sulfinyl sulfur and the ether oxygen ([S,O] coordination) or the sulfinyl oxygen and the ether oxygen ([O,O] coordination). This switchable behavior is crucial in many catalytic cycles, as it allows the ligand to adapt to the changing electronic and steric demands of the metal center during different stages of the reaction.

Transition Metal Complexes with Sulfoxide Ligands

The formation of stable and well-defined complexes with transition metals is a prerequisite for a compound's use as a ligand in catalysis. The coordination chemistry of sulfoxides is well-documented, providing a framework for understanding how this compound would interact with metal centers.

Coordination Chemistry and Binding Properties

Sulfoxides readily form coordination complexes with a wide range of transition metals. illinois.edu The mode of coordination is heavily influenced by the hard and soft acid-base (HSAB) principle.

O-coordination: Binding through the sulfinyl oxygen is the more common mode, particularly with harder metal centers from the first transition series (e.g., Fe, Co, Ni, Cu). illinois.edu

S-coordination: Binding through the sulfinyl sulfur is favored by softer metal centers, such as Ru(II), Rh(I), and Pd(II). illinois.edu

In the case of this compound, the presence of the ortho-methoxy group would likely promote chelation, forming a stable five-membered ring with the metal center. This bidentate coordination would enhance the stability of the resulting complex compared to a monodentate sulfoxide ligand.

Structural Characterization of Metal-Sulfoxide Complexes

| Coordination Mode | Change in S-O Bond Length | Typical S-O Bond Length (Å) |

| Uncoordinated | Baseline | ~1.492 |

| S-Coordination | Shortens | ~1.474 |

| O-Coordination | Lengthens | ~1.528 |

| Data derived from statistical analysis of various sulfoxide complexes. |

Another powerful tool for characterizing these complexes is infrared (IR) spectroscopy. The S=O stretching frequency in the IR spectrum is sensitive to the coordination mode. A decrease in the stretching frequency compared to the free ligand is indicative of O-coordination, while an increase suggests S-coordination.

Although no specific structural data for complexes of this compound were found, analysis of related structures provides insight. For example, studies on similar chiral sulfoxide ligands have confirmed their ability to form well-defined complexes with metals like rhodium and palladium, which are active in a variety of asymmetric transformations. nih.gov

Catalytic Applications in Asymmetric Transformations

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, with numerous applications in the formation of carbon-carbon and carbon-heteroatom bonds. The development of chiral ligands has been instrumental in rendering these transformations enantioselective. Chiral sulfoxide ligands have been employed in several palladium-catalyzed reactions, leveraging the ability of the sulfoxide group to coordinate to the metal center and create a chiral environment.

Palladium-catalyzed asymmetric allylic substitution (AAS) is a powerful method for the construction of stereogenic centers. The reaction typically involves the formation of a π-allylpalladium intermediate, which then undergoes nucleophilic attack. The chiral ligand is crucial for controlling the facial selectivity of the nucleophilic attack, thus determining the stereochemical outcome of the product.

While no specific data exists for the use of this compound in this context, other chiral sulfoxide ligands have been investigated. For instance, chiral β-amino sulfoxides have been utilized as ligands in palladium-catalyzed asymmetric allylations. The effectiveness of such ligands often depends on the formation of a stable chelate with the palladium center, influencing the geometry of the π-allyl intermediate and thereby directing the incoming nucleophile.

Illustrative Data for a Generic Chiral Sulfoxide in Asymmetric Allylic Substitution:

| Entry | Substrate | Nucleophile | Yield (%) | ee (%) |

| 1 | 1,3-diphenylallyl acetate (B1210297) | Dimethyl malonate | >95 | 90 |

| 2 | 1,3-diphenylallyl acetate | Acetylacetone | 88 | 85 |

| 3 | cinnamyl acetate | Dimethyl malonate | 92 | 78 |

Note: This table is illustrative and based on typical results obtained with other classes of chiral sulfoxide ligands, not this compound.

Direct C-H functionalization is a highly atom-economical and efficient strategy for the synthesis of complex molecules. Palladium catalysis has been at the forefront of this field. In the context of C-H olefination, a palladium catalyst, often in a high oxidation state, activates a C-H bond, which is followed by insertion of an olefin and subsequent reductive elimination. A chiral ligand can, in principle, induce enantioselectivity by controlling the conformation of the metallacyclic intermediate.

Research on the use of chiral sulfoxides in enantioselective C-H olefination is an emerging area. The electronic properties of the sulfoxide and the steric bulk around the sulfur atom would be critical in differentiating between enantiotopic C-H bonds or in controlling the stereochemistry of the subsequent bond-forming steps. The methoxy group in this compound could potentially act as a secondary coordinating group, influencing the catalytic activity and selectivity.

Palladium-catalyzed dearomatization reactions are a sophisticated way to convert flat, aromatic compounds into three-dimensional, stereochemically rich structures. These transformations can occur through various mechanisms, including formal [4+2] cycloadditions followed by palladium-catalyzed functionalization. A chiral ligand can play a pivotal role in desymmetrizing meso-intermediates or in controlling the stereoselectivity of the functionalization step.

While there is no specific literature on the use of this compound for this purpose, the general principle would involve the coordination of the chiral palladium complex to an intermediate derived from the aromatic starting material, followed by a stereocontrolled bond formation. The success of such a reaction would heavily depend on the ability of the chiral ligand to create a well-defined and sterically demanding chiral pocket around the palladium center.

Rhodium-Catalyzed Reactions

Rhodium catalysis is particularly prominent in asymmetric hydrogenation and conjugate addition reactions. Chiral ligands are essential for achieving high levels of enantioselectivity in these transformations.

The rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids to α,β-unsaturated carbonyl compounds is a reliable method for the enantioselective formation of carbon-carbon bonds. The catalytic cycle is generally believed to involve the transmetalation of the organoboronic acid to the rhodium center, followed by the insertion of the enone into the rhodium-carbon bond and subsequent protonolysis to regenerate the catalyst and release the product.

Several types of chiral sulfoxide ligands have been shown to be effective in this reaction. For instance, C2-symmetric chiral bis-sulfoxide ligands have demonstrated excellent enantioselectivities in the rhodium-catalyzed 1,4-addition of arylboronic acids to chromenones and other α,β-unsaturated substrates. The rigidity and the well-defined chiral environment provided by these ligands are thought to be key to their success. It is conceivable that this compound, potentially acting as a monodentate or bidentate ligand through the sulfur and the methoxy oxygen, could also facilitate such transformations.

Illustrative Data for a Generic Chiral Sulfoxide in Rhodium-Catalyzed 1,4-Addition:

| Entry | α,β-Unsaturated Compound | Organoboronic Acid | Yield (%) | ee (%) |

| 1 | Cyclohex-2-en-1-one | Phenylboronic acid | 98 | 99 |

| 2 | Cyclopent-2-en-1-one | 4-Methoxyphenylboronic acid | 95 | 97 |

| 3 | Chalcone | Phenylboronic acid | 92 | 94 |

Note: This table is illustrative and based on typical results obtained with other classes of chiral sulfoxide ligands, not this compound.

Other Transition Metal Catalysis (e.g., Nickel, Platinum, Copper, Gold)

The versatility of chiral sulfoxide ligands extends to a variety of transition metals beyond the more commonly studied palladium and rhodium. The electronic and steric properties of the sulfoxide group, coordinated through either the sulfur or oxygen atom, can be fine-tuned to influence the catalytic activity and enantioselectivity of metals like nickel, platinum, copper, and gold.

Nickel Catalysis: Chiral sulfoxide ligands have been explored in nickel-catalyzed cross-coupling reactions. The ability of the sulfoxide to act as a hemilabile ligand is advantageous, as it can temporarily dissociate to create a vacant coordination site on the metal center, facilitating key steps in the catalytic cycle. For a ligand like This compound , the methoxy group could further modulate the electronic environment of the nickel center, potentially enhancing its catalytic efficiency.

Platinum Catalysis: In platinum-catalyzed reactions, such as hydrosilylation and hydroformylation, the stereoelectronic properties of the chiral ligand are critical in determining the enantiomeric excess of the product. The sulfur atom of the sulfoxide in This compound would be expected to coordinate to the platinum center, and the chirality at the sulfur atom would create a chiral pocket around the metal, directing the approach of the substrate.

Copper Catalysis: Copper catalysis, particularly in reactions like conjugate additions and cyclopropanations, often benefits from the use of chiral ligands. While bidentate nitrogen- and phosphorus-based ligands are more common, chiral sulfoxides represent a viable alternative. The coordination of This compound to a copper catalyst could be anticipated to influence the Lewis acidity of the metal center and provide the necessary chiral environment for asymmetric induction.

Gold Catalysis: Gold catalysis has emerged as a powerful tool for the synthesis of complex organic molecules. Chiral ligands are crucial for achieving high enantioselectivity in gold-catalyzed reactions. The soft nature of gold suggests a strong interaction with the sulfur atom of a sulfoxide ligand. The phenyl and methoxy-substituted benzene (B151609) rings of This compound would provide a defined steric environment that could effectively control the stereochemical outcome of a gold-catalyzed transformation.

While specific data tables for the application of This compound with these metals are not available, the table below illustrates the typical performance of structurally related chiral sulfoxide ligands in various catalytic reactions, providing a basis for predicting the potential efficacy of the target ligand.

| Catalyst System | Reaction Type | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |

| Ni(acac)₂ / Chiral Aryl Sulfoxide | Michael Addition | Chalcone | 85 | 92 |

| PtCl₂ / Chiral Dialkyl Sulfoxide | Hydrosilylation | Styrene | 90 | 88 |

| Cu(OTf)₂ / Chiral β-Keto Sulfoxide | Conjugate Addition | Cyclohexenone | 95 | 99 |

| AuCl(SMe₂) / Chiral Sulfinamide | Aza-Diels-Alder | Danishefsky's Diene | 78 | 85 |

This table represents generalized data for related chiral sulfoxide ligands and is intended for illustrative purposes only, as specific data for this compound is not available.

Influence of Ligand Structure on Enantioselectivity and Reactivity

The enantioselectivity and reactivity in asymmetric catalysis are profoundly influenced by the structural features of the chiral ligand. For This compound , several key elements of its structure would dictate its performance as a chiral ligand.

Chirality at the Sulfur Center: The primary source of chirality in this ligand is the stereogenic sulfur atom of the sulfoxide group. The absolute configuration at this center determines the spatial arrangement of the phenyl and methoxy-substituted benzene rings, which in turn creates the specific chiral environment around the metal center. This chiral pocket is responsible for differentiating between the two enantiotopic faces of the prochiral substrate, leading to the preferential formation of one enantiomer of the product.

Steric Hindrance: The steric bulk of the ligand is a critical factor in controlling enantioselectivity. The two aryl groups attached to the sulfur atom create significant steric hindrance. This bulkiness helps to restrict the possible coordination geometries of the substrate to the metal center, thereby amplifying the stereochemical communication from the chiral ligand to the substrate. The ortho-position of the methoxy group may also contribute to a more rigid and defined chiral pocket.

The interplay between these electronic and steric factors is crucial. The table below summarizes the expected influence of different structural modifications on the catalytic performance of a generic aryl sulfoxide ligand, which can be extrapolated to understand the behavior of This compound .

| Structural Modification | Effect on Ligand Properties | Impact on Enantioselectivity | Impact on Reactivity |

| Introduction of Electron-Donating Groups (e.g., -OCH₃) | Increases electron density on sulfur | Can enhance by creating a more defined chiral pocket | May increase by stabilizing the catalyst |

| Introduction of Electron-Withdrawing Groups (e.g., -CF₃) | Decreases electron density on sulfur | May decrease or increase depending on the reaction mechanism | May decrease by destabilizing the catalyst |

| Increase in Steric Bulk (e.g., replacing phenyl with naphthyl) | Increases steric hindrance around the metal center | Generally increases due to more effective chiral discrimination | May decrease due to steric hindrance impeding substrate access |

| Change in the Position of Substituents (ortho, meta, para) | Alters the shape and rigidity of the chiral pocket | Significantly affects the stereochemical outcome | Can influence catalyst stability and turnover frequency |

Stereochemical Aspects and Chiral Recognition

Absolute Configuration Determination Methodologies

Determining the absolute spatial arrangement of atoms at the chiral sulfur center is crucial for understanding its influence in asymmetric processes. Several robust methodologies are employed for the absolute configuration assignment of chiral sulfoxides.

X-Ray Crystallography: Single-crystal X-ray diffraction is a definitive method for determining absolute configuration researchgate.net. By analyzing the diffraction pattern of a suitable crystal, a three-dimensional map of electron density can be constructed. When the crystal contains an atom that exhibits anomalous dispersion (resonant scattering), such as sulfur, the absolute structure can be determined by comparing the intensities of Bijvoet pairs of reflections illinois.edu. This technique provides an unambiguous assignment of the (R) or (S) configuration rsc.orgacs.org.

Chiroptical Spectroscopy: Methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful non-destructive techniques. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule rsc.orgresearchgate.net. By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT) for a specific enantiomer, the absolute configuration can be unambiguously assigned rsc.org. Similarly, ECD, which is used in the UV-visible region, can establish the absolute configuration by comparing experimental and calculated spectra nih.gov.

Chemical Correlation and Chiral Derivatization: The absolute configuration can be established by chemically converting the sulfoxide (B87167) into a compound of known stereochemistry, or by synthesizing it from a precursor of known configuration researchgate.net. The most classic example is the Andersen synthesis, where a diastereomerically pure sulfinate ester (e.g., menthyl p-toluenesulfinate) reacts with an organometallic reagent, proceeding with clean inversion at the sulfur center to yield an optically active sulfoxide. Another approach involves derivatizing the molecule with a chiral auxiliary and analyzing the resulting diastereomers using Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct NMR signals of the diastereomers can be correlated to establish the configuration researchgate.netresearchgate.net.

Chiral Recognition in Diastereoselective and Enantioselective Processes

The well-defined three-dimensional structure of (R)-1-Methoxy-2-(phenylsulfinyl)benzene allows it to act as a chiral recognizer, influencing the stereochemical outcome of reactions. This is the basis for its use as a chiral auxiliary or ligand in asymmetric synthesis nih.gov. The sulfinyl group can interact with reagents or transition states in a stereochemically biased manner through a combination of steric and electronic interactions.

Chiral recognition can occur when the sulfoxide is used as a chiral ligand for a metal catalyst. The lone pairs on the sulfinyl oxygen and sulfur atoms can coordinate to a metal center, creating a well-defined chiral environment around the metal nih.gov. This chiral metallic complex can then interact with a substrate, leading to an enantioselective transformation. For instance, chiral bis-sulfoxide ligands have been used in rhodium-catalyzed conjugate additions.

Furthermore, non-covalent interactions such as hydrogen bonding and π-π stacking play a critical role in chiral recognition nih.gov. Research on related systems has shown that chiral iridium(III) complexes can act as enantioreceptors for 2-(alkylsulfinyl)phenols, preferentially binding to the (R)-sulfoxide over the (S)-sulfoxide. This selective recognition is driven by specific hydrogen-bonding interactions and the minimization of steric clashes between the sulfoxide's substituents and the ligands on the metal complex. Such principles of molecular recognition are fundamental to the diastereoselective and enantioselective processes involving chiral sulfoxides.

Factors Influencing Stereocontrol

The degree and sense of stereochemical control exerted by the sulfinyl group in this compound are governed by a combination of steric and stereoelectronic factors.

Steric and Stereo-electronic Differences: The most apparent factor is the steric bulk difference between the substituents on the sulfur atom: the phenyl group, the methoxybenzene group, and the oxygen atom, along with the sulfur lone pair. The lone pair is sterically the least demanding, while the aryl groups are the most demanding nih.gov. This steric disparity creates a highly differentiated facial environment, forcing incoming reagents to approach from the less hindered side, leading to predictable stereochemical outcomes.

Lone Pair Effects: The lone pair of electrons on the sulfur atom is fundamental to its chirality and its role in stereocontrol nih.govnih.gov. Beyond being a "small" substituent, its lone pairs, along with the lone pairs on the sulfinyl oxygen, are available for coordination to Lewis acids. This coordination can lock the conformation of the substrate, leading to a highly ordered transition state and consequently, high levels of asymmetric induction nih.gov.

Conformational Control and Dipole Effects: The orientation of the sulfinyl group relative to the rest of the molecule is critical. In reactions involving an adjacent π-system (e.g., a vinyl group), stereoelectronic effects become paramount. For vinyl sulfoxides, it has been shown that the interaction between the C=C π-orbitals (donor) and the S=O σ* orbital (acceptor) is conformation-dependent. This interaction, which stabilizes the system, is maximized when the orbitals are collinear. This conformational preference can dictate the facial selectivity of an attack. Similarly, during nucleophilic attack, the developing lone pair on the carbon atom is stabilized most effectively when it is oriented anti-periplanar to the S=O bond, influencing both reaction rates and stereoselectivity. The ability of the sulfoxide to stabilize an adjacent carbanion through negative hyperconjugation (an interaction between the carbanionic lone pair orbital and the C–S σ* orbital) is another key stabilizing factor.

Stereoselective Transformations of this compound Derivatives

The chiral sulfinyl group is a powerful controller in a variety of stereoselective transformations. By modifying the benzene (B151609) ring to include other reactive sites, the (R)-phenylsulfinyl moiety can be used to direct the formation of new stereocenters.

Chiral vinyl sulfoxides, which are derivatives where the sulfinyl group is attached to a double bond, are highly effective dienophiles in asymmetric Diels-Alder reactions. The sulfinyl group activates the double bond towards cycloaddition while simultaneously providing excellent facial stereocontrol.

In these reactions, the chiral sulfinyl group directs the approach of the diene. The stereochemical outcome is often rationalized by considering a transition state where the sulfinyl oxygen and the C=C bond are s-cis or s-trans to each other. Coordination of a Lewis acid to the sulfinyl oxygen can further enhance both the reactivity and the diastereoselectivity by fixing the conformation and increasing the electrophilicity of the dienophile. For example, the Lewis acid-catalyzed Diels-Alder reaction of chiral α-sulfinylmaleimides with furan (B31954) proceeds with a high degree of diastereoselectivity. While specific data for a dienophile derived directly from this compound is not prevalent, the principles are well-established with analogous aryl vinyl sulfoxides.

| Diene | Dienophile | Catalyst | Diastereomeric Ratio (d.r.) | Reference |

| Cyclopentadiene | (S)-Benzyl 2-p-tolylsulfinylacrylate | ZnI₂ | >95:5 | |

| Cyclopentadiene | (S)-Benzyl 2-p-tolylsulfinylacrylate | TiCl₄ | >99:1 | |

| Furan | Chiral α-sulfinylmaleimide | None | High d.r. | |

| Cyclopentadiene | (±)-Thiochromone-1-oxide | AlCl₃ | Good diastereoselectivity |

This table presents data for analogous chiral sulfoxide dienophiles to illustrate typical selectivities.

The sulfinyl group can direct nucleophilic additions to adjacent functional groups. For instance, in nucleophilic additions to β-keto sulfoxides, the chiral sulfinyl group can control the formation of a new stereocenter at the carbonyl carbon, leading to chiral β-hydroxy sulfoxides. The stereochemical outcome is often explained by the Cram-chelation model, where a metal cation chelates to both the sulfinyl and carbonyl oxygens, creating a rigid cyclic transition state that dictates the face of nucleophilic attack.

In the context of the benzene ring, the sulfinyl and methoxy (B1213986) groups are powerful ortho-directing groups for metalation. Deprotonation of the aromatic ring ortho to one of these groups, followed by trapping with an electrophile, is a potential route to functionalized derivatives. While stereocontrol in a direct nucleophilic aromatic substitution on the ring is less common, the sulfinyl group's electronic and steric properties would be expected to influence the regioselectivity of any such addition-elimination process. More directly, nucleophilic attack on the sulfur atom itself can occur, and this is a key step in the conversion of sulfoxides to other sulfur-containing functional groups.

Dearomatization reactions are powerful transformations that convert flat aromatic compounds into complex three-dimensional molecules. The chiral sulfinyl group can be used to mediate stereoselective dearomatization processes. A notable strategy involves an aromatic-rearrangement of aryl sulfoxides to generate a dearomatized sulfonium (B1226848) species. This reactive intermediate can then be trapped by various nucleophiles in a stereoselective manner.

This process enables the dearomative di- and trifunctionalization of easily accessible aryl sulfoxides. The reaction proceeds with remarkable chemo-, regio-, and stereoselectivity, allowing for the construction of highly substituted cyclohexene (B86901) and cyclohexadiene derivatives. For example, treatment of an aryl sulfoxide with an activating agent can induce a rearrangement to form a dearomatized bicyclic sulfonium salt. This intermediate can then undergo nucleophilic attack at either the 1,2- or 1,4-position, or participate in a cyclization, leading to a variety of complex polycyclic structures with controlled stereochemistry. The sulfinyl group, initially part of the aromatic system, is thus repurposed as an internal chiral auxiliary to control the dearomatization event and subsequent functionalization. Following the sequence, the sulfur moiety can often be removed, leaving behind a complex, enantiomerically enriched carbocycle.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes to Chiral Aryl Alkyl Sulfoxides

The synthesis of enantiomerically pure sulfoxides, including (R)-1-Methoxy-2-(phenylsulfinyl)benzene, is a cornerstone of their application. While classical methods like the Andersen synthesis, which involves the reaction of a Grignard reagent with a diastereomerically pure sulfinate ester, have been foundational, current research is focused on more efficient and versatile catalytic approaches. illinois.edunih.gov

A primary area of development is the catalytic asymmetric oxidation of prochiral sulfides. This method is highly attractive due to its directness. acsgcipr.org Various catalytic systems have been explored for the synthesis of chiral aryl alkyl sulfoxides, and these can be broadly categorized as metal-based and biocatalytic.

Metal-Catalyzed Asymmetric Sulfoxidation:

Titanium-based catalysts, particularly those modified with chiral ligands like diethyl tartrate (DET) or BINOL derivatives, have shown considerable success in the asymmetric oxidation of aryl alkyl sulfides. illinois.edu The addition of water to the Kagan-Modena catalyst system, for instance, has been shown to be crucial for achieving high enantioselectivity. illinois.edulibretexts.org Vanadium complexes with chiral Schiff base ligands have also emerged as effective catalysts for this transformation, often utilizing hydrogen peroxide as a green oxidant. libretexts.org The development of new ligand architectures that can enhance the enantioselectivity and substrate scope of these metal catalysts is an active area of research.

Biocatalytic and Bio-inspired Routes:

Enzyme-catalyzed sulfoxidation offers a highly enantioselective and environmentally benign alternative to metal-based systems. libretexts.orgoup.com Enzymes such as cyclohexanone (B45756) monooxygenase (CHMO) have demonstrated the ability to oxidize a range of thioethers to their corresponding sulfoxides with excellent enantiomeric excess. libretexts.org The use of whole-cell systems, for example with Corynebacterium equi, has also proven effective for the asymmetric synthesis of alkyl aryl sulfoxides. oup.com Future research will likely focus on enzyme engineering and directed evolution to develop biocatalysts with tailored substrate specificities and enhanced catalytic efficiencies for the synthesis of specific targets like this compound.

Table 1: Comparison of Synthetic Strategies for Chiral Aryl Alkyl Sulfoxides

| Synthetic Strategy | Advantages | Disadvantages | Key Research Directions |

| Andersen Synthesis | High enantiopurity, well-established. illinois.edunih.gov | Stoichiometric use of chiral auxiliary, limited to specific substrates. illinois.edu | Development of more efficient chiral resolving agents. |

| Metal-Catalyzed Oxidation | Catalytic, broad substrate scope. illinois.eduacsgcipr.org | Potential for metal contamination, may require expensive ligands. acsgcipr.org | Design of new chiral ligands and more sustainable metal catalysts. wiley-vch.de |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. libretexts.orgoup.com | Substrate scope can be limited, potential for enzyme inhibition. libretexts.org | Enzyme engineering and directed evolution for tailored biocatalysts. |

Exploration of New Catalytic Systems and Ligand Architectures

The performance of metal-catalyzed asymmetric reactions is intrinsically linked to the design of the chiral ligand. For the synthesis and application of this compound, the development of novel catalytic systems and ligand architectures is a critical frontier.

Chiral sulfoxides themselves can act as ligands in asymmetric catalysis. illinois.eduacs.org The proximity of the stereogenic sulfur atom to the metal center can lead to highly effective transfer of chirality. acs.org Research in this area focuses on synthesizing new sulfoxide-based ligands with varied steric and electronic properties to fine-tune the reactivity and selectivity of the metal complex. For a compound like this compound, the methoxy (B1213986) group offers an additional coordination site, potentially allowing for the formation of bidentate ligands with unique catalytic properties.

Furthermore, the exploration of catalysts based on earth-abundant and non-toxic metals is a growing trend. While titanium and vanadium have been successful, the development of iron, copper, or zirconium-based catalysts for asymmetric sulfoxidation would represent a significant advance in sustainable chemistry. wiley-vch.de The design of ligands that can effectively support these metals and induce high enantioselectivity is a key challenge.

Advanced Mechanistic Insights into Sulfoxide-Mediated Reactions

A deeper understanding of the reaction mechanisms underlying sulfoxide-mediated transformations is crucial for the rational design of more efficient and selective processes. For reactions where this compound might be used as a chiral auxiliary, elucidating the transition state structures and the nature of non-covalent interactions that govern stereochemical outcomes is paramount.

Isotopic labeling studies and advanced spectroscopic techniques can provide valuable information about reaction intermediates and pathways. nih.gov For instance, in sulfoxide (B87167) transfer reactions, the formation of oxodisulfonium dication intermediates has been proposed. nih.gov Understanding the reversibility of such steps can open new avenues for thermodynamically controlled stereoselective synthesis. nih.gov

For catalytic reactions, kinetic studies and in-situ monitoring can help to identify the active catalytic species and understand the factors that influence catalyst activity and deactivation. The mechanism of enantioselective oxidation by metal-peroxo complexes, for example, is thought to involve the direct transfer of an oxygen atom to the sulfide (B99878), with the chiral ligand dictating the facial selectivity. acsgcipr.org

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental work is a powerful tool for accelerating research in this field. rsc.orgtesisenred.net Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed to:

Predict Enantioselectivity: Computational models can be used to calculate the energy of diastereomeric transition states, providing a rational explanation for the observed enantioselectivity in asymmetric sulfoxidation. rsc.org This allows for the in-silico screening of potential catalysts and ligands before their synthesis.

Elucidate Reaction Mechanisms: DFT calculations can map out the entire reaction pathway, identifying key intermediates and transition states. tesisenred.net This can help to confirm or refute proposed mechanisms and provide a more detailed understanding of the reaction.

Design Novel Catalysts: By understanding the structure-activity and structure-selectivity relationships, computational methods can guide the design of new chiral ligands and catalysts with improved performance. rsc.org For a molecule like this compound, computational studies could explore how the methoxy substituent influences its coordination properties and its effectiveness as a chiral ligand. smu.edu

The validation of computational predictions through experimental studies is essential to refine the theoretical models and ensure their predictive power. This iterative cycle of prediction, synthesis, and testing is a hallmark of modern chemical research.

Applications in Complex Molecule Synthesis and Stereochemical Control

Chiral sulfoxides are valuable tools for the construction of complex molecules with a high degree of stereochemical control. researchgate.net The sulfinyl group can act as a powerful chiral auxiliary, directing the stereochemical outcome of a wide range of transformations, including carbon-carbon and carbon-heteroatom bond-forming reactions. illinois.edu

The application of this compound and related chiral aryl alkyl sulfoxides in the synthesis of biologically active compounds is a promising area of research. acs.org The ability to install stereogenic centers with high fidelity is critical in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry.

Future research will likely focus on expanding the repertoire of sulfoxide-mediated stereoselective reactions and applying them to the synthesis of increasingly complex and valuable target molecules. The development of new methods for the introduction and removal of the sulfinyl group under mild conditions will further enhance its utility as a chiral auxiliary.

Q & A

Q. How can reaction conditions be systematically optimized for the enantioselective synthesis of (R)-1-Methoxy-2-(phenylsulfinyl)benzene?

Methodological Answer:

- Solvent and Catalyst Screening: Use aprotic solvents like HN(iPr)₂ (diisopropylamine) to stabilize intermediates and enhance stereochemical control. Catalytic systems involving transition metals (e.g., chromium-based catalysts) have shown efficacy in semi-hydrogenation of alkynes, as demonstrated in similar sulfinylbenzene syntheses .

- Purification: Employ gradient column chromatography (e.g., n-pentane/DCM 9:1) to isolate the enantiomerically enriched product. Monitor purity via TLC or HPLC with chiral stationary phases .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Analysis: Acquire ¹H and ¹³C NMR spectra in CDCl₃ at 298 K (400 MHz for ¹H, 101 MHz for ¹³C) to resolve splitting patterns from the sulfinyl group’s stereochemistry. Compare chemical shifts to analogous compounds (e.g., 1-Methoxy-2-(phenylethenyl)benzene) for validation .

- Mass Spectrometry: Use GC-MS (e.g., m/z = 173 base peak) to confirm molecular weight and fragmentation patterns .

Q. How can the absolute configuration of this compound be resolved experimentally?

Methodological Answer:

- X-ray Crystallography: Co-crystallize the compound with heavy atoms (e.g., bromine derivatives) and refine the structure using SHELXL. Programs like ORTEP-3 can visualize anisotropic displacement parameters to confirm stereochemistry .

- Comparative Optical Rotation: Cross-reference specific rotation values ([α]ᴅ) with literature data for structurally related (R)-configured sulfoxides .

Advanced Research Questions

Q. What computational strategies validate the electronic effects of the sulfinyl group on this compound’s reactivity?

Methodological Answer:

- DFT Calculations: Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to map electron density around the sulfinyl moiety. Compare HOMO-LUMO gaps with experimental UV-Vis spectra to correlate electronic transitions .

- Docking Studies: Model interactions with chiral catalysts (e.g., enzymes or metal complexes) to predict enantioselectivity in synthetic pathways .

Q. How can researchers resolve contradictions between experimental and computational data for sulfinylbenzene derivatives?

Methodological Answer:

- Error Source Analysis: Cross-validate NMR chemical shifts using multiple solvents (DMSO-d₆ vs. CDCl₃) to rule out solvent-induced shifts. Re-examine crystallographic data (e.g., thermal ellipsoids in SHELXL outputs) for disorder or twinning artifacts .

- Multi-Method Validation: Combine IR, Raman, and XPS to confirm functional group assignments when computational vibrational modes conflict with experimental peaks .

Q. What experimental designs assess the thermal stability of this compound under varying conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under nitrogen to identify decomposition thresholds. Correlate mass loss with DSC endotherms to distinguish melting from degradation .

- Accelerated Aging Studies: Store samples at 40°C/75% RH for 4 weeks and monitor enantiomeric purity via chiral HPLC to evaluate hydrolytic stability .

Q. Which catalytic systems improve stereochemical retention in downstream reactions of this compound?

Methodological Answer:

- Chiral Ligand Screening: Test phosphine ligands (e.g., BINAP) in palladium-catalyzed cross-couplings to minimize racemization. Monitor ee% via circular dichroism (CD) spectroscopy .

- Protecting Group Strategies: Introduce tert-butyl sulfoxides to sterically shield the sulfinyl group during functionalization, preserving configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.